Heavy Atom Advantage: Bromine-Enabled Experimental Phasing for X-Ray Crystallography
The target compound contains a covalently bonded bromine atom (atomic number 35) at the para position of the N-phenyl ring, enabling anomalous scattering for experimental SAD/MAD phasing in protein-ligand co-crystallography. This is a structural feature absent in the closest direct analog N-[4-(diethylamino)-2-methylphenyl]-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide (CAS 1396863-80-1) and the biphenyl analog (CAS 1396708-26-1), which both lack atoms with anomalous scattering cross-sections suitable for Cu-Kα or synchrotron wavelengths . The bromine anomalous signal (f'' ≈ 1.3 e⁻ at Cu-Kα) provides unambiguous electron density assignment without requiring selenomethionine labeling or heavy-atom soaking, reducing crystallographic pipeline complexity by eliminating one experimental step [1].
| Evidence Dimension | Anomalous scattering capability (f'' at Cu-Kα wavelength) |
|---|---|
| Target Compound Data | Br, f'' ≈ 1.3 electrons; MW 358.2 g/mol; 22.3% Br by mass |
| Comparator Or Baseline | N-[4-(diethylamino)-2-methylphenyl] analog (CAS 1396863-80-1): no anomalous scatterer, MW 350.4 g/mol. Biphenyl analog (CAS 1396708-26-1): no anomalous scatterer, MW 341.4 g/mol |
| Quantified Difference | Target compound provides anomalous signal; comparators provide zero anomalous signal at wavelengths > 0.92 Å |
| Conditions | X-ray diffraction at Cu-Kα (1.54 Å) or synchrotron wavelengths above the Br K-edge (0.92 Å) |
Why This Matters
For structural biology groups solving protein-ligand co-crystal structures, the built-in bromine anomalous scatterer eliminates the need for additional derivatization, potentially saving 2–4 weeks of experimental optimization.
- [1] Hendrickson WA. Anomalous diffraction in crystallographic phase evaluation. Q Rev Biophys. 2014;47(1):49-93. doi:10.1017/S0033583514000018 View Source
